Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 885521-05-1
VCID: VC3867305
InChI: InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
SMILES: COC(=O)C1=CC2=NNC(=C2C(=C1)N)I
Molecular Formula: C9H8IN3O2
Molecular Weight: 317.08 g/mol

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate

CAS No.: 885521-05-1

Cat. No.: VC3867305

Molecular Formula: C9H8IN3O2

Molecular Weight: 317.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate - 885521-05-1

Specification

CAS No. 885521-05-1
Molecular Formula C9H8IN3O2
Molecular Weight 317.08 g/mol
IUPAC Name methyl 4-amino-3-iodo-2H-indazole-6-carboxylate
Standard InChI InChI=1S/C9H8IN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13)
Standard InChI Key KXKFNOAIRPJUBK-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=NNC(=C2C(=C1)N)I
Canonical SMILES COC(=O)C1=CC2=NNC(=C2C(=C1)N)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Structural Features

Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate has the molecular formula C10_{10}H9_{9}IN3_{3}O2_{2}, with a molecular weight of 345.09 g/mol . Its IUPAC name derives from the indazole core substituted at three positions:

  • C3: Iodo group (-I)

  • C4: Amino group (-NH2_{2})

  • C6: Methoxycarbonyl group (-COOCH3_{3})

The compound’s planar aromatic system facilitates π-π stacking interactions, while the iodine atom introduces steric bulk and potential halogen bonding capabilities. The amino group enhances solubility in polar solvents and serves as a site for further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H9_{9}IN3_{3}O2_{2}
Molecular Weight345.09 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.8–2.1 g/cm3^{3} (estimated)
LogP~2.5 (calculated)

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, related indazole derivatives exhibit characteristic spectral features:

  • 1^{1}H NMR: Aromatic protons typically resonate between δ 7.0–8.5 ppm, with the NH2_{2} group appearing as a broad singlet near δ 5.5–6.0 ppm .

  • IR Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm1^{-1}, while N-H stretches for the amino group occur near 3300–3500 cm1^{-1} .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of the indazole core. A plausible retrosynthetic pathway involves:

  • Iodination at C3 using electrophilic iodinating agents (e.g., I2_{2}/AgNO3_{3}) .

  • Nitration/Reduction to introduce the amino group at C4 .

  • Esterification at C6 via methyl chloroformate or methanol under acidic conditions .

Silver-Mediated Intramolecular Oxidative C–H Amination

A method reported by for analogous indazoles employs AgNTf2_{2} as a mediator. For methyl 4-amino-3-iodo-1H-indazole-6-carboxylate, the reaction would proceed as:

Arylhydrazone precursor+AgNTf2DCE, 80°CTarget compound+Byproducts\text{Arylhydrazone precursor} + \text{AgNTf}_2 \xrightarrow{\text{DCE, 80°C}} \text{Target compound} + \text{Byproducts}

This single-electron transfer (SET) mechanism enables efficient cyclization, with yields exceeding 70% for similar substrates .

Sequential Iodination and Amination

An alternative approach from involves:

  • Iodination of 4-nitroindazole derivatives using I2_{2}/KOH in DMF.

  • Reduction of the nitro group to an amine via catalytic hydrogenation (H2_{2}/Pd-C).

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylateH2/Pd-CMethyl 4-amino-3-iodo-1H-indazole-6-carboxylate\text{Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Methyl 4-amino-3-iodo-1H-indazole-6-carboxylate}

This method offers regioselectivity but requires careful control of reaction conditions to avoid over-reduction .

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL (estimated via LogP calculations)

  • Lipophilicity: LogP ≈ 2.5, favoring membrane permeability .

  • pH Stability: Stable in neutral conditions; degrades under strong acids/bases due to ester hydrolysis .

Thermal and Oxidative Stability

  • Thermal Degradation: Decomposes above 200°C without melting .

  • Light Sensitivity: Iodine substitution increases susceptibility to photolytic dehalogenation, necessitating storage in amber glass .

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